

Mass Spectrometry Analysis of 2,2,7-Trimethyloctane: A Technical Guide

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Compound of Interest

Compound Name: **2,2,7-Trimethyloctane**

Cat. No.: **B14549899**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for **2,2,7-trimethyloctane**. It is designed to assist researchers, scientists, and drug development professionals in understanding the fragmentation patterns and experimental protocols associated with the analysis of this branched alkane. While a publicly available mass spectrum for **2,2,7-trimethyloctane** is not readily accessible, this guide leverages established principles of alkane fragmentation to present a predictive analysis.

Predicted Mass Spectrometry Data

The mass spectrum of a branched alkane like **2,2,7-trimethyloctane** is characterized by fragmentation at the points of branching, which leads to the formation of more stable secondary and tertiary carbocations.^{[1][2][3][4]} The molecular ion peak (the peak representing the intact molecule) in highly branched alkanes is often of very low abundance or entirely absent.^{[1][2][4][5]}

The structure of **2,2,7-trimethyloctane** is:

Cleavage at the C2-C3 bond can result in the loss of a tert-butyl radical ($C_4H_9\cdot$, mass 57) and the formation of a $C_7H_{15}^+$ carbocation (m/z 99), or the loss of a $C_6H_{13}\cdot$ radical and the formation of a tert-butyl cation ($C_4H_9^+$, m/z 57). The tert-butyl cation is a highly stable tertiary carbocation and is therefore expected to be a prominent peak.

Cleavage at the C6-C7 bond can lead to the loss of an isopropyl radical ($C_3H_7\cdot$, mass 43) to form a $C_8H_{17}^+$ carbocation (m/z 113), or the loss of a $C_8H_{17}\cdot$ radical to form an isopropyl cation ($C_3H_7^+$, m/z 43). The isopropyl cation is a stable secondary carbocation.

Further fragmentation of the primary fragments will also occur, leading to a series of smaller carbocations, typically differing by 14 Da (CH_2).

Table 1: Predicted Prominent Ions in the Mass Spectrum of **2,2,7-Trimethyloctane**

m/z	Proposed Fragment Ion	Structure	Comments
156	$[C_{11}H_{24}]^+$	Molecular Ion	Expected to be of very low abundance or absent.
141	$[C_{10}H_{21}]^+$	$[M - CH_3]^+$	Loss of a methyl group.
113	$[C_8H_{17}]^+$	$[M - C_3H_7]^+$	Loss of an isopropyl radical from the C7 position.
99	$[C_7H_{15}]^+$	$[M - C_4H_9]^+$	Loss of a tert-butyl radical from the C2 position.
57	$[C_4H_9]^+$	$(CH_3)_3C^+$	tert-butyl cation; expected to be the base peak due to its high stability.
43	$[C_3H_7]^+$	$(CH_3)_2CH^+$	Isopropyl cation; expected to be a significant peak.
41	$[C_3H_5]^+$	Allyl cation, from rearrangement and loss of H_2 .	
29	$[C_2H_5]^+$	Ethyl cation.	

Experimental Protocols

The following section details a typical experimental protocol for the analysis of **2,2,7-trimethyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

- Standard Solution Preparation: Prepare a stock solution of **2,2,7-trimethyloctane** in a volatile, high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
- Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
- Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated alkane) to all standards and samples at a constant concentration.

Gas Chromatography (GC) Conditions

- GC System: A standard gas chromatograph equipped with a split/splitless injector.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless injection for low concentrations or split injection (e.g., 50:1 split ratio) for higher concentrations.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.

- Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Conditions

- MS System: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[6]
- Ion Source Temperature: 230 °C.[6]
- Transfer Line Temperature: 280 °C.
- Mass Range: Scan from m/z 25 to 200.
- Scan Rate: 2 scans/second.
- Data Acquisition: Acquire data in full scan mode.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **2,2,7-trimethyloctane**.

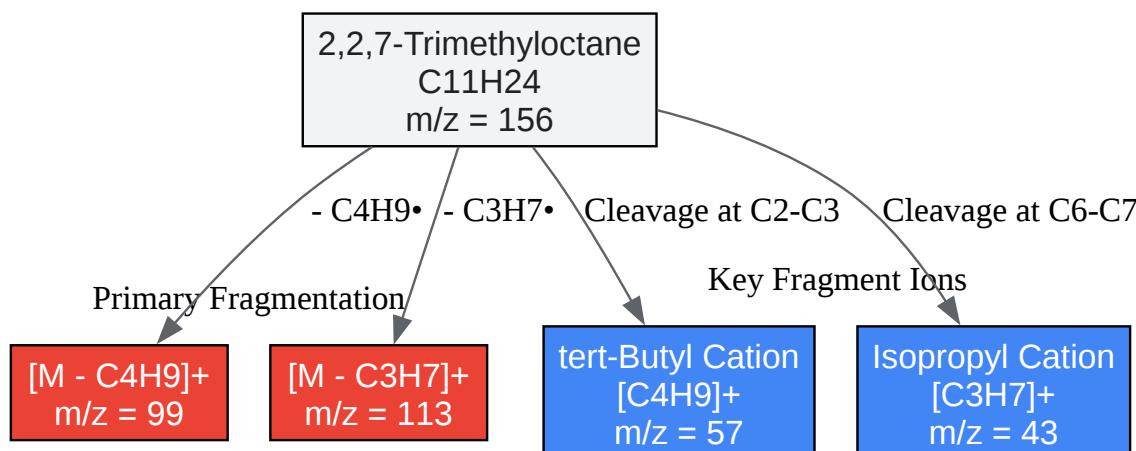


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Caption: General workflow for GC-MS analysis.

Predicted Fragmentation Pathway

The diagram below illustrates the predicted primary fragmentation pathways of **2,2,7-trimethyloctane** upon electron ionization. The fragmentation is dominated by cleavage at the branching points to form stable carbocations.



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Caption: Predicted fragmentation of **2,2,7-trimethyloctane**.

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